5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazine derivative with a suitable acylating agent.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic substitution reaction using 2-bromophenol and an appropriate leaving group.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction.
Formation of the Thiol Group: The thiol group can be introduced by thiolation of the triazole ring using a suitable thiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The bromophenoxy group can be reduced to form a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Phenoxy derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol: has various scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring and other functional groups.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. The bromophenoxy and phenylethyl groups can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol: can be compared with other triazole derivatives, such as:
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the phenylethyl group.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-yl]sulfanyl}-1-phenyl-1-ethanol: Contains a hydroxyl group instead of a thiol group.
The uniqueness of This compound
Properties
Molecular Formula |
C23H20BrN3OS |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-[3-[(2-bromophenoxy)methyl]phenyl]-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20BrN3OS/c1-16(18-9-3-2-4-10-18)27-22(25-26-23(27)29)19-11-7-8-17(14-19)15-28-21-13-6-5-12-20(21)24/h2-14,16H,15H2,1H3,(H,26,29) |
InChI Key |
XVINFJDTGMRLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=CC=C4Br |
Origin of Product |
United States |
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